Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate
Overview
Description
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate is an organic compound with the molecular formula C11H12F2O4. It is a derivative of benzoic acid, featuring two fluorine atoms and a methoxymethoxy group attached to the benzene ring.
Preparation Methods
The synthesis of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate typically involves the esterification of 2,6-difluoro-3-(methoxymethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution, and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins.
Comparison with Similar Compounds
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate can be compared with other similar compounds such as:
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound also features fluorine atoms on the benzene ring and is used in photoactive materials.
2,6-Difluoro-3-methoxyaniline:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity compared to other fluorinated benzoates.
Biological Activity
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate (CAS No. 1384476-81-6) is a fluorinated benzoate derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including two fluorine atoms and a methoxymethoxy group, which may influence its reactivity and interactions with biological macromolecules.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂F₂O₄
- Molecular Weight : 246.21 g/mol
- Structural Features :
- Fluorination : The presence of fluorine atoms at the 2 and 6 positions enhances the compound's stability and lipophilicity.
- Methoxymethoxy Group : This ether functionality may contribute to the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-difluoro-5-(methoxymethoxy)benzene with ethyl cyanoformate in the presence of sec-butyllithium in anhydrous tetrahydrofuran (THF). This method yields the target compound with a reported yield of approximately 82% .
Interaction Studies
Research into the biological activity of this compound has focused on its potential interactions with various biological macromolecules. Preliminary studies suggest that this compound may exhibit significant reactivity towards enzymes and receptors, which could lead to therapeutic applications.
Case Studies
While direct case studies specifically involving this compound are scarce, related research provides insights into its potential applications:
- Fluorinated Compounds : Studies have demonstrated that fluorinated derivatives can enhance the biological activity of compounds by improving their binding affinity to target proteins. For instance, halogenated derivatives have shown increased antiviral activity against various pathogens .
- Antiviral Activity : Some fluorinated compounds have been evaluated for their antiviral properties, exhibiting activity against viruses such as hepatitis E and Chikungunya. The presence of fluorine in these compounds often correlates with improved efficacy .
Comparative Analysis
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Two fluorine atoms; methoxymethoxy group | Potential antimicrobial and enzyme inhibition |
Ethyl 2,6-difluoro-3-methylbenzoate | Two fluorine atoms; methyl group | Moderate antimicrobial activity |
Ethyl 2-fluoro-3-methoxybenzoate | One fluorine atom; methoxy group | Limited data on biological activity |
Ethyl 3-(methoxymethoxy)-benzoate | No fluorine substitutions; methoxymethoxy group | Lacks enhanced activity due to no fluorination |
Properties
IUPAC Name |
ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-3-16-11(14)9-7(12)4-5-8(10(9)13)17-6-15-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKZGCZMDNLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)OCOC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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